4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one 4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 612802-30-9
VCID: VC3052525
InChI: InChI=1S/C11H15NO3/c1-8-5-9(13)6-11(14)12(8)7-10-3-2-4-15-10/h5-6,10,13H,2-4,7H2,1H3
SMILES: CC1=CC(=CC(=O)N1CC2CCCO2)O
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one

CAS No.: 612802-30-9

Cat. No.: VC3052525

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one - 612802-30-9

Specification

CAS No. 612802-30-9
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 4-hydroxy-6-methyl-1-(oxolan-2-ylmethyl)pyridin-2-one
Standard InChI InChI=1S/C11H15NO3/c1-8-5-9(13)6-11(14)12(8)7-10-3-2-4-15-10/h5-6,10,13H,2-4,7H2,1H3
Standard InChI Key YMVNVVNYFUMEBT-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=O)N1CC2CCCO2)O
Canonical SMILES CC1=CC(=CC(=O)N1CC2CCCO2)O

Introduction

Chemical Structure and Properties

Structural Composition

4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one consists of a pyridinone core with several key functional groups that define its chemical behavior. The compound contains a hydroxyl group at position 4, a methyl group at position 6, and a tetrahydrofuran-2-ylmethyl substituent at the nitrogen atom (position 1) of the pyridinone ring. This specific arrangement of functional groups contributes to its unique chemical properties and potential applications in synthetic chemistry .

Physicochemical Properties

The compound possesses distinct physicochemical properties that are important for understanding its behavior in various applications. These properties are summarized in Table 1 below:

PropertyValueSource
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
InChIInChI=1S/C11H15NO3/c1-8-5-9(13)6-11(14)12(8)7-10-3-2-4-15-10/h5-6,10,13H,2-4,7H2,1H3
InChIKeyYMVNVVNYFUMEBT-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=O)N1CC2CCCO2)O
Physical StateNot specified in available literature-
Creation Date in PubChemDecember 26, 2011
Last Modified in PubChemApril 5, 2025

Nomenclature and Identification

Standard Identifiers

Nomenclature TypeNameSource
Primary Name4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one
IUPAC Name4-hydroxy-6-methyl-1-(oxolan-2-ylmethyl)pyridin-2-one
Alternative Name4-hydroxy-6-methyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1h)-one
CAS Registry Number612802-30-9
Commercial IdentifierVC3052525 (Vulcan Chemicals)

Applications and Research Significance

Role in Pharmaceutical Research

4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one serves primarily as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its versatility stems from the potential to modify both the tetrahydrofuran and pyridinone rings to create diverse chemical structures with potentially useful biological activities.

Structural Relationships and Comparative Analysis

Related Pyridinone Derivatives

Several structurally related compounds share the core pyridinone structure but differ in their substituents, offering insight into structure-activity relationships:

CompoundCAS NumberMolecular FormulaKey Structural DifferenceSource
4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one612802-30-9C11H15NO3Reference compound
4-hydroxy-6-methyl-1-phenylpyridin-2(1H)-one15250-44-9C12H11NO2Phenyl group instead of tetrahydrofuran-2-ylmethyl
4-hydroxy-6-methyl-1-propylpyridin-2-one22787-50-4C9H13NO2Propyl group instead of tetrahydrofuran-2-ylmethyl
4-Hydroxy-6-methylpyridin-2(1H)-oneNot specified in search resultsC6H7NO2No substituent at N-1 position

Structure-Activity Considerations

The structural variations among these compounds significantly influence their chemical properties and potential biological activities. The tetrahydrofuran moiety in 4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one likely imparts distinct properties compared to its phenyl or propyl counterparts, including differences in solubility, metabolic stability, and receptor interactions .

Future Research Directions

Structure Optimization Opportunities

Future research could focus on modifying specific positions of the molecule to enhance desired properties. Potential areas for structural optimization include:

  • Variations in the tetrahydrofuran ring size or oxidation state

  • Substitution patterns at the 4- and 6-positions of the pyridinone core

  • Introduction of additional functional groups to enhance binding to specific biological targets

  • Exploration of stereochemical effects on biological activity

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